4-Amino-2-methyl-7-(propan-2-yl)-1h-isoindole-1,3(2h)-dione

Physicochemical Property Lipophilicity Permeability Prediction

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione (CAS 54108-78-0; NSC 158258; molecular formula C₁₂H₁₄N₂O₂; MW 218.25 g/mol) is a synthetic 4-amino-substituted isoindole-1,3-dione—a phthalimide analog. It carries an NCI Developmental Therapeutics Program (DTP) NSC designation, indicating historical submission for anticancer screening.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 54108-78-0
Cat. No. B15467494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methyl-7-(propan-2-yl)-1h-isoindole-1,3(2h)-dione
CAS54108-78-0
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=C(C=C1)N)C(=O)N(C2=O)C
InChIInChI=1S/C12H14N2O2/c1-6(2)7-4-5-8(13)10-9(7)11(15)14(3)12(10)16/h4-6H,13H2,1-3H3
InChIKeyXWJFDHUJAJMPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione (CAS 54108-78-0): Procurement-Relevant Structural and Classification Profile


4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione (CAS 54108-78-0; NSC 158258; molecular formula C₁₂H₁₄N₂O₂; MW 218.25 g/mol) is a synthetic 4-amino-substituted isoindole-1,3-dione—a phthalimide analog [1]. It carries an NCI Developmental Therapeutics Program (DTP) NSC designation, indicating historical submission for anticancer screening [1]. The compound features three functionally significant substituents: a 4-amino group, an N2-methyl group, and a 7-isopropyl group on the fused benzene ring, which collectively govern its physicochemical profile (XLogP3-AA = 1.9; HBD count = 1; HBA count = 3) [1].

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione: Why In-Class Generic Substitution Risks Irreproducible Results


Isoindole-1,3-diones are a structurally compact but functionally diverse scaffold; even minor substituent alterations can profoundly alter target engagement, metabolic stability, and cellular permeability. The 7-isopropyl group on the target compound introduces steric bulk and lipophilicity not present in the 7-unsubstituted analog 4-amino-2-methyl-isoindole-1,3-dione (CAS 2257-85-4), nor in the 4-unsubstituted parent phthalimide [1]. Within the broader class, 4-amino-isoindole-1,3-diones exhibit context-dependent pharmacology spanning HDAC inhibition (e.g., 4APP-33 analogs) [2], cereblon (CRBN) modulation (e.g., pomalidomide derivatives), and IDO1 inhibition . Without quantitative head-to-head data confirming functional equivalence at the specific target and assay system, substituting this compound with a structurally related analog—even one bearing a 4-amino group—introduces an unquantified risk of differential potency, selectivity, and ADME behavior [2].

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione vs. 7-Desisopropyl Analog

The target compound (XLogP3-AA = 1.9) [1] exhibits a computed lipophilicity approximately 1.3 log units higher than the 7-desisopropyl analog 4-amino-2-methyl-isoindole-1,3-dione (CAS 2257-85-4; XLogP3 = ~0.6 estimated from PubChem data for the C9H8N2O2 scaffold lacking the isopropyl group) [2]. This difference is driven entirely by the 7-isopropyl substituent and translates, by the Lipinski rule-of-thumb, to an approximately 20-fold increase in predicted octanol-water partition coefficient, which may impact passive membrane permeability and non-specific protein binding.

Physicochemical Property Lipophilicity Permeability Prediction

Hydrogen-Bonding Profile Divergence: Donor/Acceptor Ratio of the Target vs. 7-Methyl Analog

The target compound carries HBD = 1 (the 4-amino group) and HBA = 3 (the two phthalimide carbonyls plus potential contribution from the amino nitrogen), giving a HBD:HBA ratio of 1:3 [1]. The 7-methyl analog 4-amino-2,7-dimethyl-isoindole-1,3-dione (CAS 39519-92-1) shares the identical HBD/HBA count, but the topological placement of the lipophilic 7-substituent differs in steric bulk . This subtle steric difference may modulate the accessibility of the 4-amino HBD to solvent or protein hydrogen-bond acceptors, a factor relevant when the amino group participates in target binding.

Medicinal Chemistry Drug-Likeness HBond Profile

NCI Developmental Therapeutics Program Inclusion: Historical Anticancer Screening Designation of NSC 158258

The compound is registered as NSC 158258 within the National Cancer Institute Developmental Therapeutics Program (NCI DTP) repository [1], indicating that it was formally submitted and accepted for preclinical anticancer screening in the NCI-60 cell line panel or earlier DTP screening cascades. By contrast, the 7-unsubstituted analog 4-amino-2-methyl-isoindole-1,3-dione (CAS 2257-85-4) is known primarily as a synthetic intermediate for luminol rather than an NCI-screened entity [2]. The NSC designation confers traceability to archived NCI screening results, which—if retrieved—provide quantitative growth inhibition (GI₅₀) data across a panel of human tumor cell lines.

Anticancer Drug Discovery NCI DTP Screening Historical Bioactivity

Patented 4-Aminoisoindoline-1,3-Dione Lymphoma Scaffold: Structural Congruence of the Target Compound with Patent Claims

International patent WO2019209692A1 claims substituted 4-aminoisoindoline-1,3-dione compounds for treating lymphoma, explicitly enumerating isopropyl as an allowed substituent at the R⁷ position of the isoindole benzene ring and methyl at the N2 position [1]. The target compound (4-amino, 2-methyl, 7-isopropyl substitution) falls precisely within the claimed Markush space of this patent. None of the structurally simpler analogs—such as 4-amino-2-methyl-isoindole-1,3-dione (no 7-substitution) or 4-aminoisoindole-1,3-dione monohydrate (CAS 161534-76-5; no N2 or C7 substitution)—satisfy the full substitution pattern required for lymphoma-targeted pharmacological evaluation under this patent's claims .

Lymphoma Therapeutics 4-Aminoisoindoline-1,3-dione Patent Landscape

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione: Research and Industrial Application Scenarios Supported by Evidence


Oncology Drug Discovery: Exploiting the 4-Aminoisoindoline-1,3-Dione Scaffold for Lymphoma Indications

The target compound's precise substitution pattern (4-NH₂, 2-CH₃, 7-isopropyl) maps fully within the Markush claims of WO2019209692A1 for lymphoma-treating 4-aminoisoindoline-1,3-diones [1]. In lymphoma-focused medicinal chemistry campaigns, this compound serves as a structurally definitive reference point for SAR exploration at the 7-position, allowing systematic evaluation of isopropyl vs. methyl vs. unsubstituted analogs against lymphoma cell lines. The compound's NSC 158258 designation further supports its relevance to NCI-screened anticancer chemical space [2].

Physicochemical Profiling: Benchmarking Lipophilicity-Driven Permeability in Isoindole-1,3-Dione Series

With a computed XLogP3-AA of 1.9 and a single hydrogen bond donor, the target compound occupies a favorable drug-like property space distinct from lower-logP analogs [2] [3]. This makes it a useful reference compound in permeability studies (e.g., PAMPA or Caco-2 assays) where the impact of a single isopropyl vs. methyl vs. hydrogen substitution at the 7-position on passive diffusion can be isolated and quantified. Procurement of the 7-isopropyl variant alongside its 7-desmethyl and 7-methyl counterparts enables controlled head-to-head physicochemical profiling.

Chemical Biology Tool for CRBN or HDAC Target Engagement Studies in the Isoindole-1,3-Dione Family

Isoindole-1,3-diones are established ligands for cereblon (CRBN) E3 ubiquitin ligase (as exemplified by thalidomide, lenalidomide, and pomalidomide) [1], while 4-amino-substituted variants such as 4APP-33 exhibit HDAC-inhibitory and cytostatic activity [2]. The target compound's 4-amino group—a known pharmacophore for HDAC inhibition—combined with the N2-methyl and 7-isopropyl substituents that may modulate CRBN binding, positions it as a dual-purpose probe for investigating CRBN-HDAC crosstalk. Use in competitive binding assays or cellular thermal shift assays (CETSA) with appropriate positive and negative controls is warranted.

NCI-60 Panel Screening Data Retrieval and Follow-Up Studies

As NSC 158258, this compound was submitted to the NCI Developmental Therapeutics Program for anticancer screening. Researchers may retrieve archived NCI-60 human tumor cell line screening data (GI₅₀ values across leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer panels) through the DTP Data Search tool [1]. This provides a ready-made, cost-effective starting point for hypothesis generation in oncology, and the compound can be re-procured for follow-up studies in hit cell lines identified from the archived screen.

Quote Request

Request a Quote for 4-Amino-2-methyl-7-(propan-2-yl)-1h-isoindole-1,3(2h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.